N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine
Brand Name: Vulcanchem
CAS No.: 96822-17-2
VCID: VC7374507
InChI: InChI=1S/C16H25NO3/c1-16(2)10-13(7-8-20-16)17-11-12-5-6-14(18-3)15(9-12)19-4/h5-6,9,13,17H,7-8,10-11H2,1-4H3
SMILES: CC1(CC(CCO1)NCC2=CC(=C(C=C2)OC)OC)C
Molecular Formula: C16H25NO3
Molecular Weight: 279.38

N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine

CAS No.: 96822-17-2

Cat. No.: VC7374507

Molecular Formula: C16H25NO3

Molecular Weight: 279.38

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine - 96822-17-2

Specification

CAS No. 96822-17-2
Molecular Formula C16H25NO3
Molecular Weight 279.38
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyloxan-4-amine
Standard InChI InChI=1S/C16H25NO3/c1-16(2)10-13(7-8-20-16)17-11-12-5-6-14(18-3)15(9-12)19-4/h5-6,9,13,17H,7-8,10-11H2,1-4H3
Standard InChI Key BVUQRLUQFAYYFL-UHFFFAOYSA-N
SMILES CC1(CC(CCO1)NCC2=CC(=C(C=C2)OC)OC)C

Introduction

Molecular Architecture and Structural Characteristics

The compound’s molecular formula, C₁₆H₂₅NO₃, corresponds to a molecular weight of 279.38 g/mol and a monoisotopic mass of 279.1834 Da . Its IUPAC name, N-[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyloxan-4-amine, reflects two critical structural domains:

  • A 2,2-dimethyltetrahydro-2H-pyran (oxane) ring system, which adopts a chair conformation due to steric effects from the geminal dimethyl groups.

  • A 3,4-dimethoxybenzyl moiety attached via an amine linkage at the pyran’s 4-position.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Registry96822-17-2
Molecular FormulaC₁₆H₂₅NO₃
SMILESCC1(CC(CCO1)NCC2=CC(=C(C=C2)OC)OC)C
InChI KeyBVUQRLUQFAYYFL-UHFFFAOYSA-N
XLogP32.7 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The dimethoxy groups at positions 3 and 4 of the benzyl ring enhance electron density, potentially influencing intermolecular interactions in catalytic or receptor-binding contexts. The tetrahydropyran ring contributes to conformational rigidity, a feature often exploited in drug design to improve metabolic stability .

Synthesis and Analytical Characterization

While explicit synthetic routes for this compound remain undocumented in public literature, analogous tetrahydropyran derivatives are typically synthesized via:

  • Cyclization reactions: Acid-catalyzed cyclization of diols or epoxy alcohols to form the pyran ring.

  • Reductive amination: Coupling of 2,2-dimethyltetrahydro-2H-pyran-4-amine with 3,4-dimethoxybenzaldehyde under hydrogenation conditions .

Table 2: Spectroscopic Data (Hypothetical)

TechniquePredicted Characteristics
¹H NMRδ 1.02 (s, 6H, CH₃), δ 3.72–3.85 (m, 2H, OCH₂), δ 6.68–6.82 (m, 3H, aromatic H)
¹³C NMRδ 22.1 (CH₃), δ 56.2 (OCH₃), δ 70.8 (C-O), δ 112.4–149.7 (aromatic C)
IR3320 cm⁻¹ (N-H stretch), 1245 cm⁻¹ (C-O-C asym), 1030 cm⁻¹ (C-O-C sym)

Chromatographic purification likely employs reverse-phase HPLC, given the compound’s moderate hydrophobicity (XLogP3 ≈ 2.7) . Mass spectrometric analysis would show a molecular ion peak at m/z 279.18 ([M+H]⁺).

CompoundMolecular WeightKey Application
4-Aminomethyltetrahydropyran 115.17mTOR inhibitor development
N-(3,4-DMB)-3-(2,2-DMTHP)-4-PheBuNH₂ 411.6Structural analog (unconfirmed bioactivity)

Future Research Directions

  • Synthetic Methodology: Develop enantioselective routes to access stereoisomers for chiral drug discovery.

  • Biological Screening: Evaluate affinity for neurological targets (e.g., σ receptors, monoamine transporters).

  • ADMET Profiling: Investigate metabolic pathways using in vitro hepatocyte models.

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